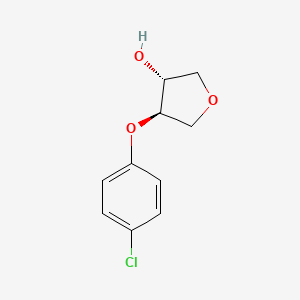

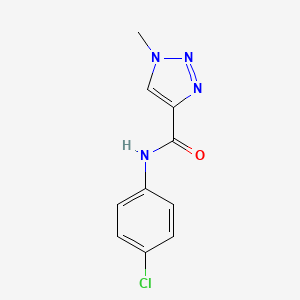

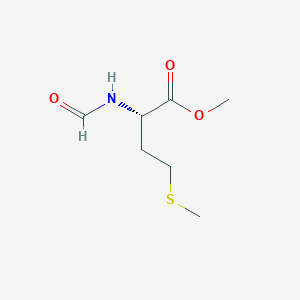

![molecular formula C24H17F2N3 B2414580 8-fluoro-5-(3-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 902278-20-0](/img/structure/B2414580.png)

8-fluoro-5-(3-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Chemical Reactions Analysis

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The specific chemical reactions involving “8-fluoro-5-(3-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline” are not detailed in the sources I found.科学的研究の応用

Antimycobacterial Activity

Quinoline derivatives have shown significant promise in antimycobacterial activity, especially against Mycobacterium tuberculosis. A study by Kantevari et al. (2011) synthesized a series of hexahydro-2H-pyrano[3,2-c]quinoline analogues that exhibited potent in vitro activity against Mycobacterium tuberculosis H37Rv. Among these, certain analogues demonstrated high activity with minimal inhibitory concentrations (MIC) as low as 3.13 μg/mL, indicating their potential as antitubercular agents (Kantevari et al., 2011).

Fluorescence and Photophysical Applications

The photophysical properties of fluorine-substituted quinoline derivatives are of significant interest for their potential applications in fluorescent dyes and organic light-emitting diodes (OLEDs). Research by Szlachcic and Uchacz (2018) explored the influence of fluorine on the photophysical and electrochemical properties of 1,3-diphenylpyrazolo[3,4-b]quinoline derivatives. The introduction of fluorine atoms resulted in modifications to fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band positions. This study highlights the potential of these derivatives in developing high-performance fluorescent materials and OLEDs (Szlachcic & Uchacz, 2018).

Antiproliferative Activity and DNA/RNA-binding Properties

Quinoline derivatives have also been investigated for their antiproliferative activity and ability to bind DNA/RNA, which is crucial for the development of anticancer drugs. A study conducted by Meščić Macan et al. (2019) synthesized benzimidazo[1,2-a]quinoline derivatives with promising cytostatic effects on colon cancer cells. This research demonstrated the potential of these compounds as anticancer agents, with specific derivatives showing significant cytotoxic effects in the submicromolar range (Meščić Macan et al., 2019).

Synthesis and Chemical Transformations

The synthesis and transformation of quinoline derivatives are crucial for exploring their potential applications further. Research by Aleksanyan and Hambardzumyan (2013) focused on synthesizing new quinoline derivatives through reactions with aminobenzoic acids and ethyl 4-aminobenzoate, yielding compounds with potential antioxidant and radioprotector properties. This study underscores the importance of synthetic strategies in developing new compounds with desirable biological activities (Aleksanyan & Hambardzumyan, 2013).

作用機序

特性

IUPAC Name |

8-fluoro-5-[(3-fluorophenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17F2N3/c1-15-5-7-17(8-6-15)23-21-14-29(13-16-3-2-4-18(25)11-16)22-10-9-19(26)12-20(22)24(21)28-27-23/h2-12,14H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQMRXUSADGWOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC(=CC=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17F2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-5-(3-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

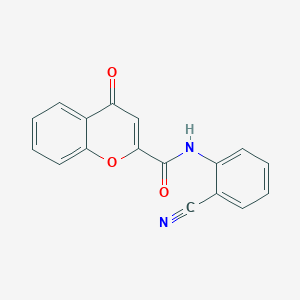

![3-amino-2-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B2414507.png)

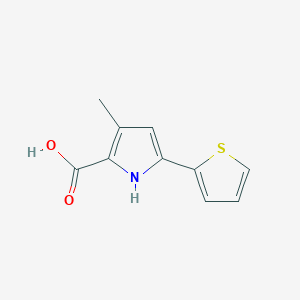

![[4-(2,6-Dimethylpiperidine-1-carbonyl)phenyl]-(2,6-dimethylpiperidin-1-yl)methanone](/img/structure/B2414511.png)

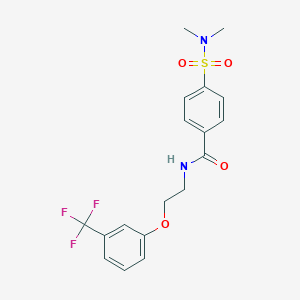

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2414515.png)

![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2414517.png)

![N-(1-cyano-1-methylpropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2414520.png)